molecular formula C28H25NO4 B12050818 2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-ethylphenyl)-6-methyl-4-quinolinecarboxylate

2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-ethylphenyl)-6-methyl-4-quinolinecarboxylate

Cat. No.: B12050818
M. Wt: 439.5 g/mol
InChI Key: GPDMMYSRTWBJSJ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-ethylphenyl)-6-methyl-4-quinolinecarboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-ethylphenyl)-6-methyl-4-quinolinecarboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-(4-methoxyphenyl)-2-oxoethyl chloride with 2-(4-ethylphenyl)-6-methyl-4-quinolinecarboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-ethylphenyl)-6-methyl-4-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of 2-(4-hydroxyphenyl)-2-oxoethyl 2-(4-ethylphenyl)-6-methyl-4-quinolinecarboxylate.

    Reduction: Formation of 2-(4-methoxyphenyl)-2-hydroxyethyl 2-(4-ethylphenyl)-6-methyl-4-quinolinecarboxylate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-ethylphenyl)-6-methyl-4-quinolinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-ethylphenyl)-6-methyl-4-quinolinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in the modulation of cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxyphenyl)-2-oxoethyl 2-(4-ethylphenyl)-6-methyl-4-quinolinecarboxylate
  • 2-(4-Methoxyphenyl)-2-hydroxyethyl 2-(4-ethylphenyl)-6-methyl-4-quinolinecarboxylate
  • 2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-methylphenyl)-6-methyl-4-quinolinecarboxylate

Uniqueness

2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-ethylphenyl)-6-methyl-4-quinolinecarboxylate is unique due to the presence of both methoxy and ethyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the quinoline core provides a distinct set of properties that can be leveraged in various applications.

Properties

Molecular Formula

C28H25NO4

Molecular Weight

439.5 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 2-(4-ethylphenyl)-6-methylquinoline-4-carboxylate

InChI

InChI=1S/C28H25NO4/c1-4-19-6-8-20(9-7-19)26-16-24(23-15-18(2)5-14-25(23)29-26)28(31)33-17-27(30)21-10-12-22(32-3)13-11-21/h5-16H,4,17H2,1-3H3

InChI Key

GPDMMYSRTWBJSJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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